molecular formula C8H5BrClNS B15052043 2-Bromo-5-chloro-4-methyl-1,3-benzothiazole

2-Bromo-5-chloro-4-methyl-1,3-benzothiazole

Cat. No.: B15052043
M. Wt: 262.55 g/mol
InChI Key: WRAIPYYAWJYORD-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzothiazole ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-methyl-1,3-benzothiazole typically involves the bromination and chlorination of 4-methyl-1,3-benzothiazole. The process can be carried out using bromine and chlorine gas in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as iron or aluminum chloride can further enhance the efficiency of the halogenation process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amines or thiols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution: Amino or thiol derivatives of this compound.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

Scientific Research Applications

2-Bromo-5-chloro-4-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methyl-1,3-benzothiazole is primarily based on its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound can form covalent bonds with nucleophilic sites on these macromolecules, leading to the inhibition of their function. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 2-Chlorobenzothiazole
  • 2-Bromo-4-methylbenzothiazole
  • 5-Chloro-2-methylbenzothiazole

Comparison: 2-Bromo-5-chloro-4-methyl-1,3-benzothiazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity compared to other benzothiazole derivatives. The combination of these halogens with a methyl group also provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-5-chloro-4-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNS/c1-4-5(10)2-3-6-7(4)11-8(9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAIPYYAWJYORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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